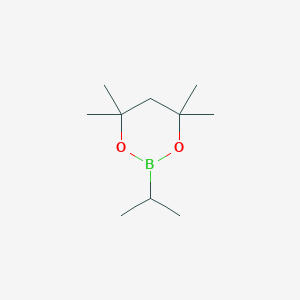

4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane

Description

4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane is a six-membered cyclic boronic ester with a branched isopropyl substituent at the 2-position and methyl groups at the 4,4,6,6 positions. This structure confers steric protection to the boron center, enhancing its stability against hydrolysis and oxidation compared to simpler boronic acids. Such compounds are pivotal in cross-coupling reactions (e.g., Suzuki-Miyaura) due to their ability to transfer aryl or alkyl groups to transition-metal catalysts .

Properties

CAS No. |

89561-52-4 |

|---|---|

Molecular Formula |

C10H21BO2 |

Molecular Weight |

184.09 g/mol |

IUPAC Name |

4,4,6,6-tetramethyl-2-propan-2-yl-1,3,2-dioxaborinane |

InChI |

InChI=1S/C10H21BO2/c1-8(2)11-12-9(3,4)7-10(5,6)13-11/h8H,7H2,1-6H3 |

InChI Key |

LFYNHMOPUAALCH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(CC(O1)(C)C)(C)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane typically involves the reaction of boronic acids with diols under dehydrating conditions. One common method is the reaction of trimethyl borate with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the dioxaborinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the compound into borohydrides.

Substitution: The dioxaborinane ring can undergo substitution reactions with nucleophiles, leading to the formation of new boron-containing compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines and alcohols can react with the dioxaborinane ring under mild conditions.

Major Products Formed

Oxidation: Boronic acids and borate esters.

Reduction: Borohydrides.

Substitution: Various boron-containing derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the formation of boron-containing compounds.

Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Medicine: Explored for its role in drug delivery systems due to its ability to form stable complexes with various biomolecules.

Industry: Utilized in the production of advanced materials, including polymers and ceramics, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4,4,6,6-Tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborinane involves its ability to form stable complexes with various molecules. The boron atom in the compound can coordinate with electron-rich species, facilitating reactions such as cross-coupling and catalysis. The dioxaborinane ring provides stability to the compound, making it a versatile reagent in various chemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

4,4,6,6-Tetramethyl-2-phenyl-1,3,2-dioxaborinane

- Substituent : Phenyl group at the 2-position.

- Reactivity : Demonstrates near-identical Gibbs energy profiles to phenylboronic acid in rhodium-catalyzed fullerene arylation, suggesting comparable boronate activation .

- Synthesis : Achieved via flash column chromatography (Hex/EtOAc eluent) with 47% yield .

4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane (Pinacol Boronate)

- 2-(4-Methoxyphenyl)-4,4,6-trimethyl-1,3,2-dioxaborinane Substituent: Methoxyphenyl group at the 2-position.

Bis(neopentyl glycolato)diboron (5,5,5',5'-Tetramethyl-2,2'-bi-1,3,2-dioxaborinane)

Steric and Electronic Effects

- Methyl Substitution: Increasing methyl groups (e.g., 4,4,6,6-tetramethyl vs. For example, 4,4,6-trimethyl derivatives exhibit lower melting points (110–112°C) compared to more substituted analogs .

- Alkyl vs. Aryl Substituents: Isopropyl (branched alkyl) groups reduce electrophilicity at boron compared to phenyl, leading to milder reactivity in cross-coupling. However, alkyl substituents improve solubility in non-polar solvents .

Data Table: Key Properties of Selected Dioxaborinanes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.